methyl 5-(2-methoxyphenyl)-2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate
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Description
Methyl 5-(2-methoxyphenyl)-2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C23H22N2O4 and its molecular weight is 390.4 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 5-(2-methoxyphenyl)-2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Molecular Formula : C21H22N2O4
- Molecular Weight : 366.41 g/mol
- Functional Groups : The presence of a methoxy group, pyrrole ring, and indole moiety suggests potential for diverse biological interactions.
Table 1: Structural Features of this compound
Feature | Description |
---|---|
Methoxy Group | Contributes to lipophilicity |
Pyrrole Ring | Potential for electron donation |
Indole Moiety | Associated with various biological activities |
Antitumor Activity
Research indicates that compounds with similar structural motifs often exhibit significant antitumor properties. For instance, the presence of an indole ring has been linked to cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Activity
In a study evaluating the cytotoxic effects of related indole derivatives, it was found that compounds with methoxy substitutions showed enhanced activity against human glioblastoma and melanoma cell lines. The IC50 values for these compounds were reported to be significantly lower than those of established chemotherapeutics like doxorubicin, suggesting a promising avenue for further exploration .
The proposed mechanism of action for this compound involves:
- Inhibition of Bcl-2 : Similar compounds have been shown to interact with the Bcl-2 protein family, which plays a critical role in regulating apoptosis. Inhibition of Bcl-2 can lead to increased apoptosis in cancer cells .
- Cell Cycle Arrest : Some studies indicate that the compound may induce cell cycle arrest at the G1 phase, preventing cancer cell proliferation .
Antimicrobial Activity
Preliminary studies suggest that this compound may also exhibit antimicrobial properties. Compounds with similar structures have demonstrated efficacy against various bacterial strains, indicating potential as a novel antibiotic agent.
Table 2: Summary of Biological Activities
Properties
Molecular Formula |
C23H22N2O4 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
methyl 5-(2-methoxyphenyl)-2-methyl-4-(5-methyl-2-oxo-1,3-dihydroindol-3-yl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C23H22N2O4/c1-12-9-10-16-15(11-12)19(22(26)25-16)20-18(23(27)29-4)13(2)24-21(20)14-7-5-6-8-17(14)28-3/h5-11,19,24H,1-4H3,(H,25,26) |
InChI Key |
LPNDMERMHSMESF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2C3=C(NC(=C3C(=O)OC)C)C4=CC=CC=C4OC |
Origin of Product |
United States |
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